N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide
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Overview
Description
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide is a chemical compound with the molecular formula C18H18FN3O. It features a benzimidazole core, which is a common pharmacophore in medicinal chemistry due to its diverse biological activities
Preparation Methods
The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions using 2-fluorobenzyl chloride.
Attachment of Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity . The fluorobenzyl group enhances its binding affinity and specificity, while the propanamide moiety contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide can be compared with other benzimidazole derivatives such as:
N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide: This compound has a similar structure but with a different alkyl chain length, affecting its chemical properties and applications.
N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide: This derivative features a methyl group on the amide nitrogen, which can influence its biological activity and pharmacokinetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-2-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOMEHAHNDHLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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